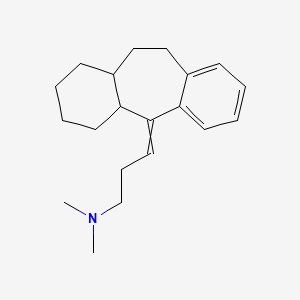

N,N-Dimethyl-3-(1,2,3,4,4a,10,11,11a-octahydro-5H-dibenzo(a,d)(7)annulen-5-ylidene)propan-1-amine

Vue d'ensemble

Description

“N,N-Dimethyl-3-(1,2,3,4,4a,10,11,11a-octahydro-5H-dibenzo(a,d)(7)annulen-5-ylidene)propan-1-amine” is also known as Amitriptyline EP Impurity E . It is a chemical compound with the molecular formula C20H29N . The compound is used in the pharmaceutical industry and is available for purchase as a reference standard .

Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), and nitrogen (N) atoms. The molecular weight of the compound is 283.451 . The exact structure can be viewed using specialized chemical structure visualization software .Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.451 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Applications De Recherche Scientifique

OLED Development

Research has demonstrated the use of derivatives of N,N-Dimethyl-3-(1,2,3,4,4a,10,11,11a-octahydro-5H-dibenzo(a,d)(7)annulene-5-ylidene)propan-1-amine in organic light-emitting diodes (OLEDs). These derivatives, such as BFS2A and BFS3A, have been identified as effective electron-blocking materials. They contribute to the charge balance and prolong the device's lifetime, underlining their potential in enhancing OLED stability and performance (Hu et al., 2020).

Enantioselective Catalysis

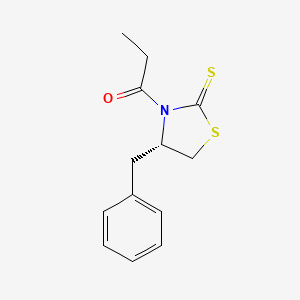

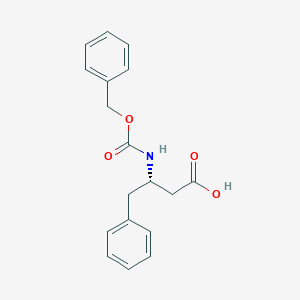

Another application is in enantioselective catalysis. A study showed that π-Cu(II) complexes, incorporating this compound, can catalyze the enantioselective α-amination of N-acyl-3,5-dimethylpyrazoles. This results in high yields and enantioselectivity of d-α-amino acid derivatives, a key process in pharmaceutical and fine chemical manufacturing (Nishimura et al., 2022).

Crystallography and Molecular Structure

This compound is also relevant in the field of crystallography. A study on its salt form, amitriptylinium picrate, revealed insights into its molecular structure. The study observed conformational disorders in the dimethylaminopropyl subunit, providing a deeper understanding of its chemical properties and interactions (Bindya et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds have been found to target the pik3ca gene, which encodes the p110α protein . This protein is the most frequently mutated kinase gene in solid tumors .

Mode of Action

Compounds like gdc-0077 and taselisib, which are pi3k inhibitors, have been found to more potently inhibit mutant pi3k pathway signaling and cell viability in cell lines and mouse xenograft models, compared to other pi3k inhibitors . This increased potency was mediated via HER2-dependent specific degradation of mutant p110α compared to wild-type p110α .

Biochemical Pathways

Pi3k inhibitors like gdc-0077 and taselisib, which might have a similar mechanism of action, affect the pi3k/mtor pathway . This pathway is known to drive tumor cell proliferation, survival, and metastasis .

Pharmacokinetics

Pharmacokinetics generally describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

Pi3k inhibitors like gdc-0077 and taselisib, which might have a similar mechanism of action, have been found to inhibit mutant pi3k pathway signaling and cell viability more potently than other pi3k inhibitors .

Action Environment

The action of a drug can be influenced by various factors, including the physiological condition of the patient, the presence of other drugs, and the patient’s lifestyle .

Propriétés

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3,5,8,10,12,17,19H,4,6-7,9,11,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRIDJCFLQHFFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2CCCCC2CCC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26360-49-6 | |

| Record name | N,N-Dimethyl-3-(1,2,3,4,4a,10,11,11a-octahydro-5H-dibenzo(a,d)(7)annulen-5-ylidene)propan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026360496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIMETHYL-3-(1,2,3,4,4A,10,11,11A-OCTAHYDRO-5H-DIBENZO(A,D)(7)ANNULEN-5-YLIDENE)PROPAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIC3QOX79D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

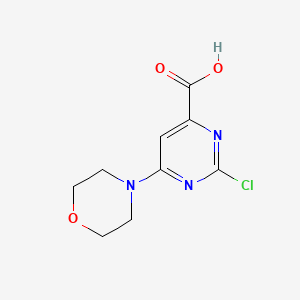

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-{2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}urea](/img/structure/B3120343.png)

![4-[(Azetidin-1-yl)methyl]aniline](/img/structure/B3120396.png)

![3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3120401.png)